molecular formula C8H7BrClNO2 B13135015 1-Bromo-4-(2-chloroethyl)-2-nitrobenzene

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene

Cat. No.: B13135015
M. Wt: 264.50 g/mol
InChI Key: MCPNPAPDSXYQAW-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloroethyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the following key reactions:

    Nitration: The nitration of 1-bromo-4-(2-chloroethyl)benzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-Bromo-4-(2-chloroethyl)-2-aminobenzene.

    Oxidation: 1-Bromo-4-(2-chloroacetyl)-2-nitrobenzene or 1-Bromo-4-(2-chloroacetic acid)-2-nitrobenzene.

Scientific Research Applications

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-chloroethyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(2-chloroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-(2-nitroethyl)benzene: Contains a nitro group on the ethyl chain, leading to different reactivity and applications.

    1-Chloro-4-(2-chloroethyl)-2-nitrobenzene: Substitution of bromine with chlorine alters its chemical properties and reactivity.

Uniqueness

1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is unique due to the combination of the bromine, chloroethyl, and nitro groups on the benzene ring

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

1-bromo-4-(2-chloroethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7BrClNO2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4H2

InChI Key

MCPNPAPDSXYQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)[N+](=O)[O-])Br

Origin of Product

United States

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